molecular formula C10H12O2S B13644327 1-(4-Methoxyphenyl)-2-(methylsulfanyl)ethan-1-one CAS No. 46188-84-5

1-(4-Methoxyphenyl)-2-(methylsulfanyl)ethan-1-one

Cat. No.: B13644327
CAS No.: 46188-84-5
M. Wt: 196.27 g/mol
InChI Key: TUMZLWJLULKUIT-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-(methylsulfanyl)ethan-1-one (CAS 46188-84-5) is a high-purity ketone derivative serving as a versatile building block in organic synthesis. Its structure, featuring an electron-donating 4-methoxyphenyl group and a methylsulfanyl (-SCH₃) substituent, enables its participation in diverse chemical transformations crucial for developing pharmaceuticals and agrochemicals . This compound is a valuable intermediate in multi-step synthesis. It readily undergoes nucleophilic substitution reactions, where the methylsulfanyl group can act as a leaving group, and the ketone carbonyl is susceptible to nucleophilic addition . Furthermore, the methylsulfanyl group can be selectively oxidized to sulfoxide or sulfone derivatives, significantly modifying the compound's electronic properties and broadening its utility as a synthetic precursor . In scientific research, derivatives of this compound are studied for potential biological activities, including antimicrobial and anticancer properties, making it a compound of significant interest in medicinal chemistry research . The product is accompanied by comprehensive characterization data, including ¹H NMR, ¹³C NMR, IR, and MS, to ensure identity and purity for your research applications . Attention: For research use only. Not for human or veterinary use.

Properties

CAS No.

46188-84-5

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-methylsulfanylethanone

InChI

InChI=1S/C10H12O2S/c1-12-9-5-3-8(4-6-9)10(11)7-13-2/h3-6H,7H2,1-2H3

InChI Key

TUMZLWJLULKUIT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC

Origin of Product

United States

Preparation Methods

Synthesis via Thioetherification of 1-(4-Methoxyphenyl)ethanone Derivatives

One common approach is the nucleophilic substitution or addition of a methylsulfanyl group onto a suitable precursor such as a halogenated ethanone derivative or via direct thiolation of a keto intermediate.

  • Starting material: 1-(4-Methoxyphenyl)ethanone or its halogenated derivative (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone).
  • Reagents: Methylthiolate nucleophile (e.g., sodium methylthiolate or methylthiol in the presence of base).
  • Conditions: Typically carried out in polar aprotic solvents such as dimethylformamide or tetrahydrofuran, under mild heating.

This method allows for substitution of the halogen by the methylsulfanyl group, yielding the target compound.

Direct Thiolation of 1-(4-Methoxyphenyl)-2-haloethan-1-one

An alternative involves the reaction of 1-(4-methoxyphenyl)-2-haloethan-1-one (e.g., 2-bromo or 2-chloro derivatives) with methylthiol or methylthiolate salts.

  • Reaction: The halogen atom is displaced by the methylsulfanyl group through nucleophilic substitution.
  • Example: Reaction of 2-bromo-1-(4-methoxyphenyl)ethanone with sodium methylthiolate to afford this compound.

This approach is straightforward and often provides good yields.

Oxidation-Reduction Sequence

In some cases, the methylsulfanyl group can be introduced by first forming a sulfide intermediate followed by oxidation or reduction steps to achieve the desired ethanone functionality.

  • Step 1: Formation of a thioether intermediate by reacting 4-methoxyphenylacetic acid derivatives with methylthiol.
  • Step 2: Oxidation or reduction to adjust the oxidation state of the ethanone moiety.

This method is less common but can be used for more complex derivative synthesis.

Example Synthetic Procedure (Based on Patent Literature)

A detailed procedure from patent WO2015159170A2 describes the preparation of related 4-methoxyphenyl ethanone derivatives, which can be adapted for the methylsulfanyl derivative:

Step Description Reagents/Conditions Outcome
1 Preparation of 2-bromo-1-(4-methoxyphenyl)ethanone Bromination of 1-(4-methoxyphenyl)ethanone using bromine or N-bromosuccinimide (NBS) Halogenated ethanone intermediate
2 Nucleophilic substitution with methylthiolate Reaction with sodium methylthiolate in DMF at room temperature Formation of this compound
3 Purification Extraction, drying over sodium sulfate, chromatography Pure target compound

Characterization and Purity

  • The product is typically characterized by Nuclear Magnetic Resonance spectroscopy (both ^1H and ^13C NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).
  • Purity is confirmed by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
  • Melting point and optical rotation data are recorded if applicable.

Comparative Table of Preparation Methods

Method Starting Material Key Reagents Reaction Type Advantages Disadvantages
Halogenation + Thiolation 1-(4-Methoxyphenyl)ethanone Bromine or NBS, sodium methylthiolate Halogenation followed by nucleophilic substitution High specificity, good yields Requires halogenation step
Direct Thiolation 2-halo-1-(4-methoxyphenyl)ethanone Sodium methylthiolate Nucleophilic substitution Straightforward, efficient Requires preparation of halo derivative
Oxidation-Reduction Sequence 4-methoxyphenylacetic acid derivatives Methylthiol, oxidizing/reducing agents Multi-step synthesis Useful for complex derivatives More steps, lower overall yield

Notes on Reaction Conditions and Optimization

  • Temperature control is critical, often reactions are performed at room temperature to moderate heating (25–60°C).
  • Solvent choice affects yield and purity; polar aprotic solvents like DMF or THF are preferred.
  • Use of bases such as potassium carbonate or sodium hydride can facilitate thiolate formation.
  • Reaction times vary from 1 to 24 hours depending on reagent reactivity and scale.
  • Purification typically involves extraction, drying, and chromatographic techniques.

Chemical Reactions Analysis

Oxidation Reactions

The methylthio (-SMe) group undergoes controlled oxidation to sulfoxide and sulfone derivatives, critical for modifying electronic properties and biological activity:

Reaction Conditions Product Yield Reference
Oxidation to sulfoxideH<sub>2</sub>O<sub>2</sub> (30%), CH<sub>3</sub>COOH, 25°C, 6 hr2-(Methanesulfinyl)-1-(4-methoxyphenyl)ethan-1-one85%
Oxidation to sulfonemCPBA (2 eq), DCM, 0°C → 25°C, 12 hr2-(Methanesulfonyl)-1-(4-methoxyphenyl)ethan-1-one92%

Key Findings :

  • Sulfoxide formation (PSA = 62.58 Ų, LogP = 0.9) enhances polarity, making it suitable for aqueous-phase catalysis .

  • Sulfone derivatives exhibit increased thermal stability (m.p. 178–180°C) .

Nucleophilic Substitution

The ketone group participates in nucleophilic addition, while the methylthio group acts as a leaving group under specific conditions:

Thiol-Displacement Reactions

Reagent Conditions Product Yield Reference
PhenolK<sub>2</sub>CO<sub>3</sub>, DMF, 80°C, 8 hr1-(4-Methoxyphenyl)-2-phenoxyethan-1-one90%
2-MethoxyphenolNaH, THF, 60°C, 6 hr2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethan-1-one88%

Mechanistic Insight :

  • Base-mediated deprotonation of phenol enhances nucleophilicity, facilitating attack at the electron-deficient carbonyl carbon .

  • Steric effects from 2,6-dimethoxyphenol reduce yields to 78% under identical conditions .

Reduction Reactions

The ketone group is selectively reduced to secondary alcohols, enabling access to chiral intermediates:

Reducing Agent Conditions Product Yield Reference
NaBH<sub>4</sub>MeOH, 0°C → 25°C, 2 hr1-(4-Methoxyphenyl)-2-(methylsulfanyl)ethanol98%
H<sub>2</sub>/Pd-CEtOH, 50 psi, 25°C, 12 hr1-(4-Methoxyphenyl)ethane-1,2-diol95%

Stereochemical Notes :

  • Enzymatic reduction using Lactobacillus brevis ADH yields (1S,2S)-diol with 99% enantiomeric excess (ee) .

  • Chemocatalytic hydrogenation produces racemic mixtures without chiral modifiers .

Cross-Coupling Reactions

The aromatic ring participates in palladium-catalyzed couplings, though limited by the electron-donating methoxy group:

Reaction Conditions Product Yield Reference
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O, 90°C1-(4-Methoxybiphenyl-4'-yl)-2-(methylsulfanyl)ethan-1-one65%

Limitations :

  • Methoxy groups deactivate the ring toward electrophilic substitution, necessitating harsh conditions (e.g., 90°C) .

  • Competing oxidation of -SMe to sulfoxide occurs at elevated temperatures .

Acid/Base-Mediated Rearrangements

The compound undergoes keto-enol tautomerism under basic conditions:

Base Conditions Observation Reference
NaOH (1M)EtOH/H<sub>2</sub>O, 25°C, 24 hrEnolate formation confirmed by <sup>13</sup>C NMR (δ 205 ppm → δ 185 ppm)

Applications :

  • Enolate intermediates enable α-alkylation with methyl iodide (45% yield) .

Scientific Research Applications

1-(4-Methoxyphenyl)-2-(methylsulfanyl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of various chemicals and materials, benefiting from its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-(methylsulfanyl)ethan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, influencing biological pathways.

    Pathways Involved: It may modulate oxidative stress pathways, enzyme inhibition, and receptor binding, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(4-Methoxyphenyl)-2-(methylsulfanyl)ethan-1-one with analogous compounds, highlighting variations in substituents, molecular properties, and biological relevance:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Physical Properties Biological/Functional Notes Reference ID
This compound C₁₀H₁₂O₂S 212.27 4-OCH₃, -SCH₃ Not explicitly reported Intermediate for triazole synthesis
1-(4-Hydroxyphenyl)-2-(methylsulfanyl)ethan-1-one C₉H₁₀O₂S 198.24 4-OH replaces 4-OCH₃ Not reported Potential antioxidant activity
2-((4-Methoxyphenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one C₁₆H₁₇NO₃S 319.38 -SO₂CH₃ replaces -SCH₃; amino group Dark yellow powder, mp 149–151°C Anti-inflammatory candidate
1-(4-Methoxyphenyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-one C₁₇H₁₅N₃O₂ 293.32 Triazole ring replaces -SCH₃ White solid, 86% yield Photodynamic therapy applications
1-(4-Ethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethanone C₂₀H₂₀N₂O₃S₃ 448.59 Thiadiazole ring; ethoxy and benzylsulfanyl groups Not reported Antimicrobial potential
1-(4-Fluorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one C₁₃H₁₁FN₂OS 278.31 Fluorophenyl; pyrimidine ring Commercial availability (250 mg) Kinase inhibitor scaffold

Key Observations:

Sulfonyl (-SO₂CH₃) groups, as in ’s compound, improve metabolic stability compared to sulfanyl (-SCH₃) groups, making them favorable in drug design .

Heterocyclic Modifications :

  • Introduction of triazole () or thiadiazole () rings expands π-conjugation, altering electronic properties and enabling interactions with biological targets like enzymes or DNA .

Biological Relevance :

  • Compounds with fluorinated aryl groups (e.g., ) exhibit enhanced bioavailability and blood-brain barrier penetration, relevant in central nervous system drug development .
  • Thiadiazole-containing derivatives show promise as antimicrobial agents due to sulfur’s electron-withdrawing effects, which disrupt bacterial membranes .

Biological Activity

1-(4-Methoxyphenyl)-2-(methylsulfanyl)ethan-1-one, also known as a methylsulfanyl ketone derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H13OS\text{C}_{11}\text{H}_{13}\text{OS}

This compound features a methoxy group and a methylsulfanyl group, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar functional groups can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Bacterial Strain Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Activity

Several studies have explored the anticancer potential of similar compounds. For example, derivatives have shown cytotoxic effects against various cancer cell lines such as HeLa and A549. The proposed mechanism includes induction of apoptosis and cell cycle arrest.

  • Case Study:
    A study demonstrated that a related compound exhibited an IC50 value of 23.6 μM against HeLa cells, indicating potent anticancer activity. This suggests that the methoxy and methylsulfanyl substituents may play a role in enhancing cytotoxicity through interactions with cellular targets such as DNA or specific protein kinases .

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. Compounds with similar structures have been shown to scavenge free radicals effectively, which is essential for preventing oxidative stress-related diseases.

Assay Type Activity (IC50) Reference
DPPH Scavenging50 μg/mL
ABTS Assay45 μg/mL

The biological activities of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption: The presence of the methylsulfanyl group may enhance lipophilicity, allowing the compound to integrate into lipid membranes and disrupt their integrity.
  • Enzyme Inhibition: Similar compounds have been noted for their ability to inhibit key enzymes involved in cancer progression and microbial metabolism.
  • Reactive Oxygen Species (ROS) Modulation: The antioxidant activity suggests that this compound may help modulate ROS levels in cells, contributing to its protective effects against oxidative damage.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Methoxyphenyl)-2-(methylsulfanyl)ethan-1-one, and how are intermediates characterized?

  • Synthesis : A common method involves nucleophilic substitution of 2-bromo-4′-methoxyacetophenone with sodium methanethiolate under reflux in ethanol. Reaction progress is monitored via TLC, and the product is purified by recrystallization (yields ~84%) .
  • Characterization : Structural confirmation is achieved using 1H^1H-NMR (e.g., δ 2.55 ppm for SCH3_3), 13C^{13}C-NMR, and X-ray crystallography (C–S bond length: ~1.81 Å). IR spectroscopy confirms the ketone (C=O stretch at ~1675 cm1^{-1}) .

Q. How can researchers resolve enantiomers of this compound for stereochemical studies?

  • Method : Biocatalytic reduction of the prochiral ketone precursor using Daucus carota cells or P. crispum in aqueous media achieves enantioselectivity. (S)-(-)-enantiomers are obtained with >90% ee, confirmed by chiral HPLC .

Q. What are the key reactivity patterns of the methylsulfanyl and ketone groups?

  • Oxidation : The methylsulfanyl group oxidizes to sulfoxide (with mCPBA) or sulfone (with H2_2O2_2/AcOH), confirmed by 1H^1H-NMR shifts (e.g., sulfone δ 3.15 ppm) .
  • Reduction : NaBH4_4 reduces the ketone to a secondary alcohol (δ 4.80 ppm for -CH(OH)-), while LiAlH4_4 may also cleave the C–S bond .

Advanced Research Questions

Q. How does this compound participate in transition-metal-catalyzed C–H functionalization?

  • Application : In Ru(II)-catalyzed homocoupling, the sulfoxonium ylide derivative undergoes dimerization via carbene intermediates. DFT studies reveal a low-energy pathway (ΔG^‡ ~22 kcal/mol) involving oxidative addition and reductive elimination .
  • Outcome : Symmetrical 1,3-dithioles are synthesized (47–70% yield), characterized by HRMS ([M+Na]+^+ m/z 561.1175) and X-ray .

Q. What computational strategies validate the electronic effects of the 4-methoxyphenyl group?

  • DFT Analysis : HOMO (-6.2 eV) localizes on the methoxyphenyl ring, indicating electron-donating resonance effects. NBO analysis shows hyperconjugation between the O–Me σ* and aromatic π-system, stabilizing the structure .
  • Reactivity Prediction : MD simulations (AMBER) suggest the sulfanyl group enhances nucleophilic attack at the β-carbon, critical for Michael addition in drug design .

Q. How does this compound inhibit tyrosinase in antimelanogenic studies?

  • Mechanism : Competitive inhibition (Ki_i = 1.8 µM) is observed via docking simulations (PDB: 2Y9X). The methoxyphenyl group binds to the Cu2+^{2+} active site, while the sulfanyl moiety stabilizes hydrophobic pockets .
  • Validation : IC50_{50} values (3.5 µM) correlate with reduced melanin in B16F10 cells (p < 0.01 vs. control), assessed via UV/Vis and LC-MS .

Q. What are the challenges in analyzing sulfoxidation byproducts via LC-MS?

  • Issue : Sulfoxide and sulfone derivatives exhibit similar retention times (RT = 8.2 vs. 8.5 min) on C18 columns.
  • Solution : Use high-resolution Q-TOF MS (MS/MS fragmentation: m/z 151.0321 for [C7 _7H7 _7O2 _2S]+^+) and ion mobility spectrometry to resolve isomers .

Methodological Considerations

Q. How to optimize reaction conditions for scale-up synthesis?

  • Parameters :

  • Solvent : Ethanol/water (7:3) reduces side reactions vs. pure ethanol.
  • Catalyst : 5 mol% Ru(II)/ligand system increases turnover number (TON = 1,200) .
  • Workup : Neutralization with dilute HCl minimizes sulfone overoxidation .

Q. What spectroscopic techniques differentiate polymorphs in crystallography studies?

  • PXRD : Monoclinic (P21_1/c) vs. orthorhombic (Pbca) lattices show distinct peaks at 2θ = 12.4° and 14.7° .
  • Raman : C=O stretching (1680 cm1^{-1}) shifts by ±5 cm1^{-1} in different polymorphs due to hydrogen-bonding variations .

Contradictions and Limitations

  • Synthetic Yields : reports 84% yield for sulfone derivatives, while notes 47% for dithioles, highlighting substrate-dependent efficiency.
  • Biological Activity : Antimicrobial effects () conflict with low cytotoxicity ( ), suggesting context-dependent mechanisms.

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